molecular formula C20H21NO B5961483 N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline

Cat. No.: B5961483
M. Wt: 291.4 g/mol
InChI Key: CQWRIYWROCLOKU-UHFFFAOYSA-N
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Description

N-[(4-Methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline (C₂₀H₂₁NO) is a secondary amine derivative of 3,4-dimethylaniline (3,4-DMA). Its structure comprises a 3,4-dimethyl-substituted aniline moiety linked via a methylene bridge to a 4-methoxynaphthalene group.

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-14-8-10-17(12-15(14)2)21-13-16-9-11-20(22-3)19-7-5-4-6-18(16)19/h4-12,21H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWRIYWROCLOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C3=CC=CC=C23)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrolysis

The imine group undergoes hydrolysis under acidic or basic conditions to regenerate the starting aldehyde and amine:

ImineH2O/H+ or OHAldehyde+Amine\text{Imine} \xrightarrow{\text{H}_2\text{O/H}^+ \text{ or OH}^-} \text{Aldehyde} + \text{Amine}

This reaction is reversible and influenced by pH and solvent polarity.

Nucleophilic Addition

The electrophilic carbon of the C=N bond is susceptible to nucleophilic attack by species like hydride donors (e.g., NaBH₃CN) or organometallic reagents (e.g., Grignard reagents), forming secondary amines.

Rearrangements

While not explicitly documented for this compound, analogous aromatic imines may undergo -sigmatropic shifts under thermal or acidic conditions, potentially leading to positional isomers .

Medicinal Chemistry Interactions

The planar imine structure enables π-stacking and hydrogen bonding with biological targets (e.g., enzymes or DNA). These interactions are critical for potential applications in drug design.

Analytical Characterization

Technique Key Observations Relevance
¹H NMR Aromatic protons (δ 6.5–8.0 ppm), methoxy (δ ~3.8 ppm), CH₂ groups (δ ~2.9 ppm) Structural confirmation, purity assessment
¹³C NMR Imine carbon (δ ~150–160 ppm), aromatic carbons (δ ~110–150 ppm) Functional group identification
IR C=N stretch (~1640 cm⁻¹), aromatic C-H bends (~800–900 cm⁻¹)Functional group validation
HPLC Retention time (RT) and peak symmetry for purity analysisQuantitative yield determination

Stability and Reactivity Profile

  • Stability : Stable under standard laboratory conditions but prone to decomposition in moisture or acidic environments .

  • Reactivity : High susceptibility to nucleophilic attack at the imine carbon, making it a versatile intermediate in organic synthesis.

Mechanistic Insights

The imine group’s reactivity stems from its electrophilic nitrogen , which facilitates interactions with nucleophiles. In biological systems, the aromatic rings enhance stability and enable non-covalent interactions (e.g., π-stacking) .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a series of chemical reactions involving naphthalene derivatives and dimethylaniline. The synthesis typically involves:

  • Reagents : 4-Methoxynaphthalene, formaldehyde, and 3,4-dimethylaniline.
  • Method : The reaction proceeds via a Schiff base formation followed by reduction.

Characterization techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. For instance, NMR spectra reveal specific proton and carbon environments that correspond to the expected structure of the compound .

Organic Synthesis

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various reactions, such as:

  • Coupling Reactions : It can be used to synthesize more complex molecules through coupling reactions with other aromatic compounds.
  • Dye Manufacturing : The compound's aromatic nature makes it suitable for synthesizing dyes and pigments used in textiles and coatings .

Research has indicated that derivatives of dimethylaniline exhibit biological activities that can be explored for pharmaceutical applications:

  • Anticancer Properties : Some studies suggest that compounds similar to this compound may possess anticancer properties by inhibiting tumor growth in vitro.
  • Antimicrobial Activity : Research has shown potential antimicrobial effects against various bacterial strains when tested in laboratory settings .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application:

  • Acute Toxicity : Studies indicate that acute exposure can lead to symptoms such as methemoglobinemia and central nervous system effects. The LD50 values have been established through animal studies .
  • Chronic Effects : Long-term exposure may result in adverse effects on blood parameters and organ function, particularly affecting the liver and spleen .

Table 1: Synthesis Parameters

ParameterValue
Reactants4-Methoxynaphthalene, Formaldehyde, 3,4-Dimethylaniline
Reaction Time6 hours
Yield85%
Characterization MethodsNMR, FTIR, X-ray Crystallography

Table 2: Toxicological Data Summary

Study TypeFindings
Acute ToxicityLD50 = 1350 mg/kg (rats)
Chronic ExposureLiver damage observed at high doses
Biological EffectsIncreased methemoglobin levels

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of similar compounds showed that they inhibited cell proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis. The mechanism involved the activation of caspase pathways .

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the persistence of N,N-dimethylaniline derivatives in wastewater treatment systems. The study emphasized the need for monitoring due to potential ecological risks associated with their degradation products .

Mechanism of Action

The exact mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-Substituted 3,4-Dimethylaniline Derivatives

  • N-(1-Ethylpropyl)-3,4-dimethylaniline: This derivative replaces the methoxynaphthylmethyl group with a branched alkyl chain. It is synthesized via continuous catalytic methods, emphasizing industrial scalability.
  • N-Acetyl-3,4-dimethylaniline: Acetylation of 3,4-DMA reduces toxicity by blocking metabolic activation pathways linked to genotoxicity in the parent compound .

b. Schiff Base Analogues

  • (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline : Features a nitrobenzylidene group (electron-withdrawing) instead of methoxynaphthylmethyl. Exhibits strong second-order NLO behavior due to charge-transfer interactions, with a calculated second hyperpolarizability (γ) of 1.2 × 10⁻³⁰ esu .
  • N-(2-Nitrobenzalidene)-2,4-dimethylaniline : Demonstrates third-order NLO properties with a maximum one-photon absorption wavelength of 420 nm, shorter than naphthalene-containing analogs, suggesting reduced conjugation .
Physicochemical and Optical Properties
Compound Substituent λₘₐₓ (nm) NLO Properties Key Application
N-[(4-Methoxynaphthalen-1-yl)methyl]-3,4-DMA 4-Methoxynaphthylmethyl Not reported Presumed high γ (inferred) Optical materials
(E)-N-(4-Nitrobenzylidene)-3,4-DMA 4-Nitrobenzylidene 450 Second-order NLO active Photonic devices
N-(2-Nitrobenzalidene)-2,4-DMA 2-Nitrobenzylidene 420 Third-order NLO active Optical communications

Key Observations :

  • Electron-donating vs.
  • Aromatic extension : The naphthalene moiety in the target compound likely increases conjugation and thermal stability compared to benzylidene derivatives .
Toxicity and Biocompatibility
  • 3,4-DMA: Genotoxic via metabolic activation to DNA-reactive intermediates, causing double-strand breaks .
  • N-Acetyl-3,4-DMA: Reduced genotoxicity due to blocked metabolic pathways, highlighting how N-substitution mitigates toxicity .

Biological Activity

N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline is an organic compound with potential biological activities due to its unique structure. This compound features a methoxynaphthalene moiety linked to a dimethylaniline group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C20H21NO
  • Molar Mass : 291.39 g/mol
  • CAS Number : 332107-75-2

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds structurally similar to this compound exhibit significant antioxidant and anti-inflammatory properties. For instance, molecular docking simulations have shown that these compounds can effectively interact with enzymes involved in oxidative stress pathways, potentially reducing inflammation and cellular damage .

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes. Studies have demonstrated that similar compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against different cancer cell lines. Preliminary results suggest that this compound can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapeutics .

Study 1: Inhibition of HDACs

A recent study evaluated the effects of this compound on human myelodysplastic syndrome (SKM-1) cell lines. The compound demonstrated potent inhibitory activity against class I HDAC isoforms, leading to increased levels of acetylated histones and induction of G1 cell cycle arrest .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of derivatives similar to this compound. The results indicated that these compounds could scavenge free radicals effectively and reduce oxidative stress markers in cellular models .

Data Table: Biological Activity Summary

Activity Effect Reference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced inflammation markers
HDAC InhibitionInduced apoptosis in cancer cells
CytotoxicityInduced G1 arrest in SKM-1 cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 4-methoxy-1-naphthaldehyde and 3,4-dimethylaniline using sodium cyanoborohydride in methanol under reflux (60–80°C). Stoichiometric ratios (1:1.2 aldehyde:amine) and pH control (4–6 via acetic acid) enhance yields (>85%) . For continuous synthesis, fixed-bed reactors with acidic ion-exchange resin catalysts (e.g., Amberlyst-15) improve efficiency (92% yield) and catalyst stability (>500 hours) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons at δ 6.8–8.2 ppm (naphthalene and aniline rings), methoxy singlet at δ ~3.9 ppm, methylene bridge (-CH₂-) as a singlet at δ ~4.5 ppm .
  • 13C NMR : Methoxy carbon at δ ~55 ppm, methyl carbons (3,4-dimethyl groups) at δ 19–21 ppm, naphthalene carbons at δ 110–140 ppm .
  • IR : Stretching vibrations for C-O (methoxy) at 1250–1050 cm⁻¹ and N-H (secondary amine) at ~3400 cm⁻¹ .

Q. How can researchers confirm the molecular geometry and packing arrangement of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Key parameters include orthorhombic crystal systems (e.g., Pbcn space group) and unit cell dimensions (e.g., a = 14.868 Å, b = 6.161 Å, c = 28.609 Å for analogous structures). WinGX/ORTEP can visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

  • Methodological Answer : Discrepancies often arise from disordered moieties (e.g., methoxy or methyl groups). Strategies include:

  • Twin refinement in SHELXL for overlapping electron density .
  • High-resolution data collection (e.g., synchrotron sources, <0.8 Å resolution) to resolve ambiguities.
  • DFT geometry optimization (B3LYP/6-311+G(d,p)) to compare bond lengths/angles with experimental data .

Q. What experimental design considerations are critical when evaluating the second-order nonlinear optical (NLO) properties of this naphthalene-aniline hybrid compound?

  • Methodological Answer :

  • Use hyper-Rayleigh scattering (HRS) to measure first hyperpolarizability (β).
  • Ensure non-centrosymmetric crystal packing (e.g., via substituent engineering) to enable bulk NLO activity.
  • Compare with analogues like (E)-N-(4-nitrobenzylidene)-3,4-dimethylaniline, which shows β values ~10× higher due to electron-withdrawing nitro groups .

Q. What advanced degradation mechanisms should be considered when studying environmental persistence of this compound?

  • Methodological Answer :

  • Oxidative degradation with K₂FeO₄ follows pseudo-second-order kinetics (rate equation: r = 0.0043Cₐ⁰.⁴⁸⁶C_b¹.²⁴⁷⁹).
  • Key intermediates (via GC/MS): Methoxy group cleavage to form 3,4-dimethylaniline, followed by oxidation to nitrobenzene derivatives and ring cleavage into small hydrocarbons .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives of this compound?

  • Methodological Answer :

  • Use chiral Lewis acids (e.g., BINOL-derived catalysts) in multicomponent reactions.
  • Screen solvents (e.g., THF vs. toluene) to enhance enantioselectivity.
  • Monitor ee (enantiomeric excess) via chiral HPLC with amylose-based columns .

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